molecular formula C17H13FN4O3 B2449726 N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2415603-23-3

N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2449726
CAS No.: 2415603-23-3
M. Wt: 340.314
InChI Key: IUIIQUIUSCXIAO-UHFFFAOYSA-N
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Description

N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a novel chemical compound that has garnered interest in various scientific research domains. The structure features a benzodioxole moiety linked to a triazole ring substituted with a fluorophenyl group, connected through a methylene bridge to a carboxamide functionality. This unique structural arrangement suggests potential diverse applications, from medicinal chemistry to material sciences.

Synthetic Routes and Reaction Conditions

  • Synthesis of 2H-1,3-benzodioxole-5-carboxamide: : Starting from the commercially available 1,3-benzodioxole, it undergoes a carboxylation reaction using reagents such as chlorosulfonic acid and subsequent amidation to introduce the carboxamide group.

  • Synthesis of 4-(2-fluorophenyl)-1H-1,2,3-triazole: : Employing a "click chemistry" approach, azide derivatives react with terminal alkynes under copper-catalyzed conditions to form the triazole ring

  • Coupling Reaction: : The final compound is obtained by coupling the intermediate triazole compound with 2H-1,3-benzodioxole-5-carboxamide through a methylene bridge using formaldehyde under basic conditions.

Industrial Production Methods: : For industrial-scale production, continuous flow chemistry methods can enhance the efficiency and yield, minimizing the use of hazardous reagents and optimizing reaction conditions for scalability.

Types of Reactions

  • Oxidation: : The benzodioxole moiety can undergo oxidation reactions with oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of more oxidized benzodioxole derivatives.

  • Reduction: : The carboxamide functionality can be reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogen atoms (e.g., the fluorine on the phenyl ring) can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sodium methoxide in methanol as a nucleophile for aromatic substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones from the benzodioxole ring.

  • Reduction: : Conversion of the carboxamide to the primary amine.

  • Substitution: : Introduction of nucleophiles replacing the fluorine on the aromatic ring.

Scientific Research Applications

The compound finds applications in diverse fields:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules with potential biological activity.

  • Biology: : The compound's ability to interact with biomolecules makes it a candidate for probing biological pathways.

  • Industry: : Its unique structural features make it valuable in the development of novel materials with specific properties.

Mechanism of Action

The compound interacts with molecular targets primarily through hydrogen bonding and π-π interactions, involving the carboxamide and triazole functionalities. These interactions facilitate binding to enzymes or receptors, modulating their activity. The benzodioxole moiety can further enhance the binding affinity through hydrophobic interactions, thus influencing the overall biological activity.

Comparison with Similar Compounds

Compared to other triazole or benzodioxole derivatives, N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide exhibits a unique combination of these two moieties. This makes it distinct in its interaction profile and potential applications. Similar compounds include:

  • Triazole derivatives: : Often used in antifungal agents and for click chemistry applications.

  • Benzodioxole derivatives: : Known for their presence in natural products and various pharmacologically active compounds.

This compound's unique structure suggests its potential as a versatile compound in multiple scientific domains, warranting further research and exploration.

Properties

IUPAC Name

N-[[4-(2-fluorophenyl)triazol-1-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-13-4-2-1-3-12(13)14-8-22(21-20-14)9-19-17(23)11-5-6-15-16(7-11)25-10-24-15/h1-8H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIIQUIUSCXIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCN3C=C(N=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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